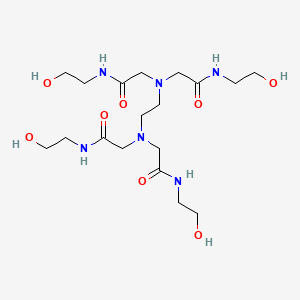
2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amine and hydroxyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid: Similar structure but with acetic acid groups instead of N-(2-hydroxyethyl)acetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethylene glycol units and acetate groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is unique due to its combination of amine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and other molecules sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C18H36N6O8 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32) |
Clave InChI |
FGRXXPJKCCTANH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


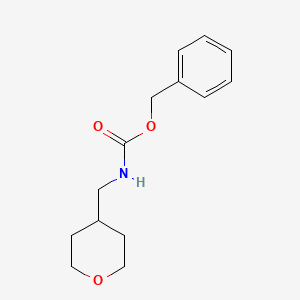
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
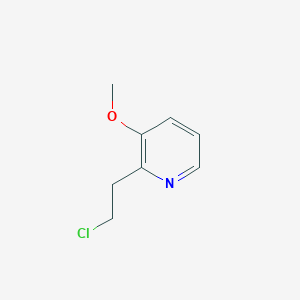
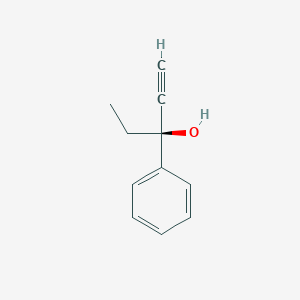
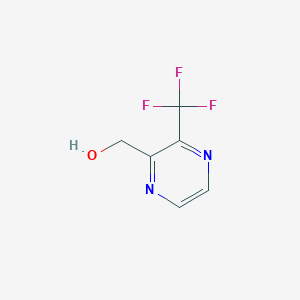

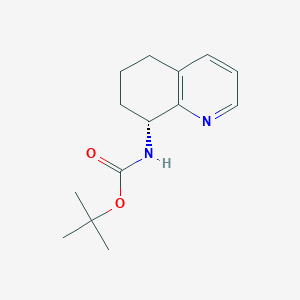
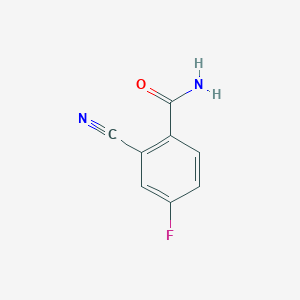


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

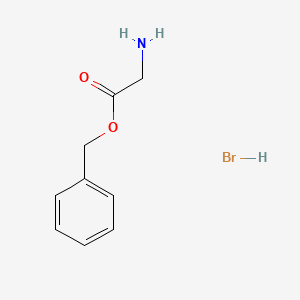
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
